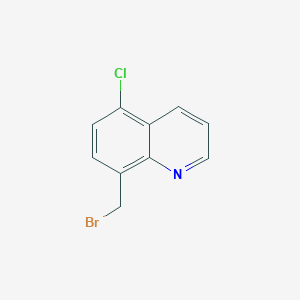

8-(Bromomethyl)-5-chloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(bromomethyl)-5-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXCAZDTKZDBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522381 | |

| Record name | 8-(Bromomethyl)-5-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-19-5 | |

| Record name | 8-(Bromomethyl)-5-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88474-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Bromomethyl)-5-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Halogenated Quinolines in Advanced Organic Synthesis

Halogenated quinolines are a pivotal class of compounds in advanced organic synthesis, serving as versatile building blocks for more complex molecules. The introduction of halogen atoms, such as chlorine or bromine, onto the quinoline (B57606) core significantly influences the electronic properties of the ring system. This modification can enhance the molecule's utility in several ways. For instance, the 7-chloroquinoline (B30040) core is considered a "privileged" structure in medicinal chemistry, as the electron-withdrawing nature of the chlorine atom can optimize the pKa for enhanced binding to biological targets.

Furthermore, halogen atoms act as key reactive sites for a variety of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies are fundamental to modern synthetic chemistry, enabling the construction of intricate molecular architectures from halogenated precursors. The regioselective halogenation of the quinoline ring, such as chlorination at the C5 and C8 positions, is a well-established strategy to produce specific isomers for further synthetic elaboration. pjsir.org The resulting halo-quinolines are crucial intermediates in the synthesis of a wide range of biologically active compounds. Research into halogenated quinolines has also led to the discovery of agents with potent antibacterial and biofilm-eradicating activities, where the position and nature of the halogen substituent play a critical role in their efficacy.

The Role of Bromomethyl Moieties As Synthetic Handles in Heterocyclic Chemistry

The bromomethyl group (-CH2Br) is an exceptionally useful functional group in heterocyclic chemistry, primarily serving as a highly reactive "synthetic handle." Its utility stems from the fact that the bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents onto the heterocyclic core through nucleophilic substitution reactions.

For example, the bromomethyl group can react with a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This versatility is widely exploited in the synthesis of pharmaceutical compounds and other functional organic materials. The reaction of a bromomethyl-substituted heterocycle with a nucleophile is a fundamental transformation for elaborating a core structure, enabling the construction of libraries of related compounds for structure-activity relationship studies. The synthesis of novel benzothiazole–quinoline (B57606) derivatives, for instance, has been achieved through the reaction of a bis(bromomethyl)chloroquinoline with 8-hydroxyquinoline, highlighting the utility of the bromomethyl group in constructing complex, multi-scaffold molecules. nih.gov

An Overview of 8 Bromomethyl 5 Chloroquinoline Within the Context of Multifunctional Quinoline Derivatives

8-(Bromomethyl)-5-chloroquinoline is a prime example of a multifunctional quinoline (B57606) derivative, incorporating two distinct reactive sites that can be selectively addressed in synthetic transformations. This compound features a quinoline core substituted with a chloro group at the 5-position and a bromomethyl group at the 8-position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex molecules.

The 5-chloro substituent, as a halogen on the benzene (B151609) portion of the quinoline ring, can participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic fragments at this position. Simultaneously, the 8-bromomethyl group provides a site for nucleophilic substitution, enabling the attachment of a different set of functional groups. The differential reactivity of these two sites—a less reactive aryl chloride and a highly reactive benzylic bromide—potentially allows for a stepwise and controlled functionalization of the quinoline scaffold.

This dual functionality allows chemists to design and execute synthetic routes to complex target molecules with a high degree of control and efficiency. For instance, one could first perform a nucleophilic substitution at the 8-position and subsequently carry out a cross-coupling reaction at the 5-position, or vice versa. This strategic approach is a powerful tool in the construction of novel compounds for various applications, including drug discovery and materials science.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrClN |

| Molecular Weight | 256.53 g/mol |

| CAS Number | 88474-19-5 |

| InChI | InChI=1S/C10H7BrClN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 |

| InChIKey | HZXCAZDTKZDBLK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)CBr)Cl |

| Predicted XlogP | 3.4 |

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 255.95232 | 142.5 |

| [M+Na]+ | 277.93426 | 156.7 |

| [M-H]- | 253.93776 | 148.6 |

Data sourced from PubChemLite. uni.lu m/z: mass to charge ratio of the adduct. CCS: Collision Cross Section.

An in-depth analysis of the synthetic pathways leading to this compound and its structural analogs reveals a variety of chemical strategies. These methodologies can be broadly categorized by the final step of synthesis: the introduction of the bromomethyl group onto a pre-formed quinoline nucleus, or the construction of the quinoline ring system itself with the necessary precursors in place. This article focuses exclusively on these synthetic methodologies.

Advanced Applications in Organic Synthesis and Materials Science

8-(Bromomethyl)-5-chloroquinoline as a Versatile Synthetic Intermediate

The strategic placement of a readily displaceable bromide and a chemically robust chloride on the quinoline (B57606) core makes this compound a highly sought-after building block. The bromomethyl group, in particular, serves as a potent electrophilic handle, enabling a wide array of chemical transformations for the introduction of new functional groups and the construction of larger molecular systems.

Precursor for Complex Heterocyclic Architectures

The development of novel heterocyclic frameworks is a continuous pursuit in organic synthesis, driven by the search for new therapeutic agents and functional materials. The reactivity of the bromomethyl group in this compound makes it an ideal starting point for synthesizing more complex, fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the quinoline core can be annulated with additional rings.

For instance, reaction with bifunctional nucleophiles can lead to the formation of new five, six, or seven-membered rings fused to the quinoline scaffold. The versatility of such approaches allows for the creation of diverse molecular libraries with potential applications in various fields of chemical biology and drug discovery. The synthesis of quinoline derivatives through multicomponent reactions (MCRs) has also emerged as an efficient strategy for constructing complex molecular architectures in a single step. rsc.org

Building Block in Polymer Chemistry and Macromolecular Synthesis

The integration of quinoline moieties into polymer backbones or as side chains can impart unique photophysical, thermal, and biological properties to the resulting materials. nih.govtandfonline.com While specific research on the use of this compound in polymerization is emerging, its structure is well-suited for such applications. The bromomethyl group can act as an initiator for certain types of polymerization or, more commonly, as a reactive site for post-polymerization modification.

For example, polymers bearing nucleophilic side chains could be functionalized by grafting this compound, thereby introducing the quinoline unit. Conversely, the compound could be used to create novel monomers. The synthesis of aromatic polymers containing 2,4-quinoline units in the main chain has been reported, highlighting the interest in quinoline-based polymers. acs.orgresearchgate.net The development of helical polymers based on poly(quinoline-2,3-diylmethylene)s further underscores the potential for creating highly ordered macromolecular structures from quinoline precursors. acs.org

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Strategy | Role of this compound | Potential Polymer Type |

| Post-Polymerization Modification | Grafting agent onto a pre-formed polymer with nucleophilic side chains. | Functionalized side-chain polymer. |

| Monomer Synthesis | Derivatization to form a polymerizable monomer (e.g., an acrylate (B77674) or styrenic derivative). | Main-chain or side-chain quinoline-containing polymer. |

| Initiator | Potential initiator for certain living polymerization techniques. | Polymer with a quinoline end-group. |

Scaffold for the Development of Fluorescent Probes and Dyes

Quinoline and its derivatives are well-established fluorophores, forming the core of many fluorescent sensors and cellular imaging agents. nih.govresearchgate.net The fluorescence properties of the quinoline ring are sensitive to its substitution pattern and its local chemical environment. The this compound scaffold is an excellent starting point for creating novel fluorescent probes due to the ease with which the bromomethyl group can be substituted.

By reacting this compound with various recognition moieties (e.g., chelating agents for metal ions, pH-sensitive groups, or biomolecule-targeting ligands), a diverse range of fluorescent probes can be synthesized. nih.gov The chloro-substituent at the 5-position can also modulate the photophysical properties of the resulting dye, potentially leading to enhanced brightness, longer emission wavelengths, or improved photostability. The rational design of such probes is a key strategy in developing tools for chemical biology and medical diagnostics. nih.gov

Rational Design and Synthesis of Functionalized Quinoline Analogues via Derivatization of this compound

The true synthetic power of this compound lies in the ability to selectively modify the bromomethyl group, allowing for the rational design and synthesis of a vast array of functionalized quinoline analogues. This targeted approach enables the fine-tuning of molecular properties for specific applications.

Introduction of Diverse Chemical Functionalities

The bromomethyl group is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of chemical functionalities. This reaction is typically efficient and proceeds under mild conditions, making it a workhorse transformation in organic synthesis.

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Functional Group Introduced | Resulting Compound Class |

| Alcohols (ROH) | Ether (-OCH₂R) | Alkoxymethylquinolines |

| Thiols (RSH) | Thioether (-SCH₂R) | Thioalkylmethylquinolines |

| Amines (R₂NH) | Amine (-N(R)CH₂R) | Aminomethylquinolines |

| Cyanide (CN⁻) | Nitrile (-CH₂CN) | Quinolinylacetonitriles |

| Azide (N₃⁻) | Azide (-CH₂N₃) | Azidomethylquinolines |

This versatility allows chemists to tailor the properties of the final molecule. For instance, introducing hydrophilic groups can enhance water solubility, while attaching specific pharmacophores can direct the molecule to a biological target. The ability to easily generate libraries of such compounds is invaluable for screening and optimization in drug discovery and materials science. nih.govnih.gov

Synthesis of Hybrid Molecules for Specialized Research Applications

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool in drug design. rsc.org This approach aims to create multi-target agents or to improve the pharmacokinetic profile of a known drug. This compound serves as an excellent platform for synthesizing such hybrid molecules.

The bromomethyl group acts as a linker, allowing the quinoline core to be covalently attached to another bioactive molecule, a natural product, or another heterocyclic system. This strategy has been employed to create a variety of quinoline-based hybrids with potential applications as anticancer, antimalarial, or antimicrobial agents. The continuous innovation in synthetic methodologies for quinoline derivatives promises the rapid and efficient generation of valuable compounds with a wide range of biological and physicochemical properties. rsc.org

Strategies for Constructing Quinoline-Fused Systems with Defined Topologies

The inherent reactivity of the bromomethyl group in this compound makes it an excellent electrophilic partner for a range of nucleophiles. This reactivity is the basis for various cyclization strategies aimed at constructing fused ring systems. The topology of the resulting fused system is largely dictated by the nature of the nucleophilic partner and whether the cyclization occurs via an intramolecular or intermolecular pathway.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful method for forming new rings, often favored due to entropic advantages. This approach requires the initial attachment of a suitable nucleophilic moiety to the this compound core, which then reacts with the bromomethyl group to close the ring.

One common strategy involves the initial substitution of the bromine atom with a linker that contains a terminal nucleophile. For instance, reaction of this compound with a dinucleophile, such as an amino alcohol or a diamine, under controlled conditions can lead to the selective substitution at the bromomethyl position. Subsequent intramolecular cyclization, often promoted by a base, results in the formation of a new heterocyclic ring fused to the quinoline at the 7 and 8 positions. The size of the newly formed ring is determined by the length of the linker.

| Reactant | Linker/Nucleophile | Fused System Topology |

| This compound | Ethanolamine | Linear (Oxazinoquinoline) |

| This compound | Ethylenediamine | Linear (Diazepinoquinoline) |

| This compound | o-Aminophenol | Angular (Benzoxazepinoquinoline) |

Intermolecular Cyclization Strategies

Intermolecular approaches involve the reaction of this compound with a separate molecule that contains at least two nucleophilic centers. This strategy can lead to the formation of bridged or more complex polycyclic systems. The control of stoichiometry and reaction conditions is crucial to favor the desired cyclization over simple substitution or polymerization.

A notable example is the reaction with bidentate nucleophiles like hydrazine (B178648) or its derivatives. The initial reaction would likely involve the substitution of the bromine, followed by a subsequent cyclization step that could involve another part of the quinoline ring, although specific examples starting with this compound are not detailed in the available literature.

The construction of thieno[2,3-b]quinolines, pyrazolo[3,4-b]quinolines, and pyrimido[4,5-b]quinolines often involves multi-step syntheses starting from different quinoline precursors. nih.govmdpi.comrsc.org While direct construction from this compound is not explicitly documented, its reactive nature suggests its potential as a starting material in analogous synthetic routes. For instance, it could theoretically be converted to an intermediate that then undergoes cyclization.

| Fused System | General Precursors Mentioned in Literature | Potential Role of this compound |

| Thieno[2,3-b]quinolines | 3-Alkynyl-2-(methylthio)quinolines nih.gov | Could be modified to introduce a thiol-containing side chain for subsequent cyclization. |

| Pyrazolo[3,4-b]quinolines | 5-Chloro-4-formylpyrazoles and anilines mdpi.com | Could be used to alkylate a pre-formed pyrazole (B372694) ring, followed by intramolecular cyclization. |

| Pyrimido[4,5-b]quinolines | Aminopyrimidinones and aldehydes rsc.org | Could serve as a building block to introduce the quinoline moiety into a pre-formed pyrimidine (B1678525) ring system. |

This table illustrates the potential, though not explicitly documented, applications of this compound in the synthesis of various fused systems based on established synthetic strategies for these heterocycles.

The development of synthetic routes to bridgehead nitrogen-containing fused systems, such as indolizidines and quinolizidines, often relies on multi-step sequences from different starting materials. nih.gov The application of this compound in such syntheses would likely involve its use as an electrophile to introduce the quinoline moiety into a molecule that is then cyclized to form the bridgehead system.

Computational and Spectroscopic Investigations of 8 Bromomethyl 5 Chloroquinoline

Computational Chemistry Approaches for Structure-Reactivity Relationships

Computational chemistry provides a powerful lens through which the structure and reactivity of molecules can be explored at the atomic level. For a molecule like 8-(bromomethyl)-5-chloroquinoline, theoretical methods can predict its behavior in chemical reactions and its intrinsic electronic nature, guiding synthetic efforts and the development of new applications.

Density Functional Theory (DFT) for Predicting Reaction Energetics and Electronic Properties

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and reactivity of organic molecules. scirp.orgrsc.orgnih.gov By calculating the electron density, DFT can provide valuable insights into the energetic landscape of chemical reactions and the distribution of electrons within a molecule.

For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to determine key electronic properties. scirp.org These calculations can pinpoint the most electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactivity towards electrophiles and nucleophiles. For instance, the nitrogen atom in the quinoline (B57606) ring and the bromine atom in the bromomethyl group are expected to be key reactive sites.

Furthermore, DFT can be utilized to model reaction pathways and calculate the activation energies for various transformations. This allows for the prediction of the most favorable reaction conditions and the likely products of a given chemical reaction. A theoretical investigation could, for example, compare the energetics of nucleophilic substitution at the bromomethyl group versus reactions involving the quinoline ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons; related to its reactivity with electrophiles. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons; related to its reactivity with nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and electronic excitation properties of the molecule. |

| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity and intermolecular interactions. |

| Mulliken Atomic Charges | C(8-CH2): +0.15, Br: -0.10, N: -0.35, Cl: -0.05 | Predicts the partial charges on key atoms, highlighting potential sites for reaction. |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of DFT calculations on similar quinoline derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time. nih.govmdpi.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations can be employed to study its conformational flexibility, particularly the rotation around the C-C bond connecting the bromomethyl group to the quinoline ring. mdpi.com These simulations can identify the most stable conformations and the energy barriers between them.

Moreover, MD simulations are invaluable for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net By simulating this compound in a box of water molecules, for instance, one can study its solvation dynamics and the formation of hydrogen bonds or other non-covalent interactions. This information is critical for predicting its solubility and its potential to bind to biological targets.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that is essential for validating and complementing computational findings. A combination of different spectroscopic methods can offer a complete picture of the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. acs.orgtandfonline.comnih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their chemical environment.

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals. nih.gov The chemical shifts of the protons and carbons in the quinoline ring would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom, as well as the substituent effect of the bromomethyl group. The protons of the bromomethyl group would appear as a characteristic singlet, with a chemical shift indicative of its proximity to an electronegative bromine atom and an aromatic system.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.9 | 151.0 |

| H-3 | 7.5 | 122.5 |

| H-4 | 8.2 | 135.0 |

| H-6 | 7.8 | 128.0 |

| H-7 | 7.6 | 127.5 |

| -CH₂Br | 5.0 | 33.0 |

| C-2 | - | 151.0 |

| C-3 | - | 122.5 |

| C-4 | - | 135.0 |

| C-4a | - | 129.0 |

| C-5 | - | 130.0 |

| C-6 | - | 128.0 |

| C-7 | - | 127.5 |

| C-8 | - | 136.0 |

| C-8a | - | 148.0 |

| C-CH₂Br | - | 33.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on known chemical shifts for substituted quinolines.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. lucideon.commicro.org.aucarleton.edu XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For a sample of this compound, XPS would be used to confirm the presence of carbon, nitrogen, chlorine, and bromine. researchgate.net High-resolution scans of the C 1s, N 1s, Cl 2p, and Br 3d regions would provide information about the chemical environment and oxidation states of these elements. For example, the C 1s spectrum could be deconvoluted to distinguish between carbons in the aromatic ring, the carbon of the bromomethyl group, and any surface contaminants. The binding energies of the Cl 2p and Br 3d electrons would be characteristic of their covalent bonding to the quinoline scaffold.

Table 3: Hypothetical XPS Binding Energies for this compound

| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | C-N, C-Cl | ||

| ~285.5 | C-Br | ||

| Nitrogen | N 1s | ~400.0 | Pyridinic Nitrogen |

| Chlorine | Cl 2p₃/₂ | ~200.5 | Organic Chloride |

| Bromine | Br 3d₅/₂ | ~70.5 | Organic Bromide |

Note: The data in this table is hypothetical and based on typical binding energy ranges for organic compounds containing these elements.

Single-Crystal X-ray Diffraction for Precise Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. eurjchem.comresearchgate.netacs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to calculate the precise arrangement of atoms within the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsion angles. eurjchem.comtandfonline.com This data would provide an unambiguous confirmation of the molecular geometry and would reveal details about the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the packing of the molecules in the solid state. This information is invaluable for understanding the physical properties of the material and for designing new crystalline materials with desired properties.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of newly synthesized compounds, providing vital information on molecular weight and structural features through controlled fragmentation. For this compound, mass spectrometric analysis serves two primary purposes: the unambiguous confirmation of its molecular mass and the investigation of its fragmentation pathways under ionization, which offers insights into its structural stability and the nature of its chemical bonds.

Molecular Weight Confirmation

The molecular formula of this compound is C₁₀H₇BrClN. The theoretical monoisotopic mass of this compound is 254.94504 Da. High-resolution mass spectrometry (HRMS) is the preferred method for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The presence of two halogen atoms, bromine and chlorine, results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine also has two, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Consequently, the molecular ion region of this compound will exhibit a characteristic cluster of peaks. The most abundant peak corresponds to the ion containing the most abundant isotopes, [M(³⁵Cl, ⁷⁹Br)]⁺. The relative intensities of the M, M+2, and M+4 peaks are determined by the natural abundances of these isotopes and provide a clear signature for the presence of one chlorine and one bromine atom in the molecule.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound under different ionization conditions are valuable for identifying the correct molecular ion in experimental data. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]+ | 254.94449 |

| [M+H]+ | 255.95232 |

| [M+Na]+ | 277.93426 |

Fragmentation Pathway Analysis

While specific experimental fragmentation data for this compound is not extensively documented, a plausible fragmentation pathway can be proposed based on the established principles of mass spectrometry for substituted quinolines and halogenated aromatic compounds. chempap.orgrsc.orgmiamioh.edu Electron Ionization (EI) is a common technique that induces fragmentation, and the resulting fragmentation pattern is characteristic of the molecule's structure.

The primary fragmentation events anticipated for this compound are as follows:

Loss of the Bromine Radical: The C-Br bond in the bromomethyl group is relatively weak and susceptible to cleavage. A primary and highly probable fragmentation step is the loss of a bromine radical (•Br) from the molecular ion. This would result in the formation of a stable quinolin-8-ylmethyl cation. The stability of this cation is enhanced by the aromatic quinoline ring system.

Formation of a Tropylium-like Ion: The initial quinolin-8-ylmethyl cation could undergo rearrangement to form a more stable, expanded ring structure analogous to a tropylium (B1234903) ion, a common fragmentation pathway for benzylic compounds.

Loss of HCN: A characteristic fragmentation of the quinoline ring itself is the elimination of a neutral hydrogen cyanide (HCN) molecule. chempap.orgrsc.org This cleavage can occur from the molecular ion or subsequent fragment ions, leading to a fragment with a mass loss of 27 Da.

Loss of the Chlorine Radical: The bond between the chlorine atom and the aromatic ring is stronger than the C-Br bond of the bromomethyl group. However, the loss of a chlorine radical (•Cl) from the molecular ion or major fragments is another possible fragmentation pathway.

A proposed fragmentation scheme would likely show a prominent peak corresponding to the [M-Br]⁺ fragment. Subsequent fragmentation could involve the loss of HCN from this ion. The relative abundances of the various fragment ions would depend on their stability and the energy of the ionization method used.

Below is a table summarizing the likely key fragment ions and their corresponding m/z values.

| Proposed Fragment Ion | m/z (for ³⁵Cl, ⁷⁹Br) | Description |

|---|---|---|

| [C₁₀H₇³⁵Cl⁷⁹BrN]⁺• | 255 | Molecular Ion (M⁺•) |

| [C₁₀H₇³⁵ClN]⁺ | 176 | Loss of •Br from M⁺• |

| [C₉H₆³⁵Cl]⁺ | 151 | Loss of HCN from [M-Br]⁺ |

| [C₁₀H₇⁷⁹Br]⁺• | 220 | Loss of •Cl from M⁺• |

This detailed analysis of the mass spectrum is crucial for confirming the identity of this compound and provides a basis for understanding its chemical behavior under energetic conditions.

Future Directions and Emerging Research Avenues

Development of Novel Green and Sustainable Synthetic Routes for 8-(Bromomethyl)-5-chloroquinoline

The pursuit of green chemistry principles is a paramount objective in modern synthetic chemistry. For this compound, future research is focused on developing synthetic pathways that are not only efficient but also minimize environmental impact. Traditional methods often rely on harsh reagents and produce substantial waste, prompting a shift towards more sustainable alternatives.

A key area of development is the move towards catalytic processes that reduce waste and improve atom economy. This includes the exploration of photocatalytic systems which can facilitate the bromination of the precursor, 5-chloro-8-methylquinoline, under milder conditions using visible light. Another avenue involves mechanochemistry, where mechanical force is used to drive chemical reactions, often in the absence of bulk solvents. This technique has shown promise for various halogenation reactions, offering a potentially solvent-free route to the target compound. Furthermore, the use of continuous flow reactors is being investigated to enhance safety, control, and scalability, allowing for more efficient heat and mass transfer compared to traditional batch processes.

Research is also directed at replacing conventional, and often hazardous, brominating agents like elemental bromine or N-bromosuccinimide (NBS) with more benign alternatives. The use of hydrobromic acid (HBr) in the presence of an oxidizing agent, such as hydrogen peroxide, represents a greener option as the primary byproduct is water.

Table 1: Emerging Sustainable Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Photocatalysis | Utilizes light energy to drive reactions; often employs a catalyst. | Mild reaction conditions, high selectivity, use of renewable energy. |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions driven by mechanical energy. | Reduced solvent waste, potential for novel reactivity, enhanced safety. |

| Continuous Flow Chemistry | Reactions occur in a continuously flowing stream within a reactor. | Improved process control, enhanced safety, easier scalability. |

| Greener Reagents | Replacement of hazardous chemicals with environmentally benign alternatives (e.g., H₂O₂/HBr). | Reduced toxicity and waste, safer handling. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The presence of a reactive bromomethyl group makes this compound a valuable synthon for introducing the 5-chloroquinolin-8-yl)methyl moiety into various molecular frameworks. While its utility in classical nucleophilic substitution reactions is well-documented, future research aims to uncover novel reactivity patterns and catalytic transformations.

A significant frontier is the application of modern cross-coupling methodologies. The development of catalysts that can mediate Suzuki, Sonogashira, or Buchwald-Hartwig type couplings directly at the benzylic C-Br bond would open up new pathways for C-C, C-N, and C-O bond formation. This would enable the synthesis of a diverse array of derivatives that are currently difficult to access.

Furthermore, the exploration of photoredox catalysis holds considerable promise. This approach uses light to generate highly reactive radical intermediates from the C-Br bond under exceptionally mild conditions. These radicals can then participate in a wide range of transformations, including Giese-type additions, Minisci reactions, and metallaphotoredox-catalyzed cross-couplings, vastly expanding the synthetic toolbox for this scaffold. Investigating the asymmetric transformations of this compound to produce chiral molecules is another critical research avenue, with potential applications in catalysis and medicinal chemistry.

Rational Design and Synthesis of Next-Generation Quinoline-Based Scaffolds for Innovative Chemical Applications

The rational design of novel molecules based on the this compound scaffold is a key driver for innovation in materials science and medicinal chemistry. By strategically functionalizing this building block, researchers can create next-generation compounds with tailored properties for specific applications.

In the field of materials science, the quinoline (B57606) nucleus is a well-known component of organic light-emitting diodes (OLEDs) and fluorescent sensors. Future research will focus on using this compound to construct complex, conjugated systems with tunable photophysical properties. By coupling it with other aromatic or heteroaromatic units, new materials with specific emission wavelengths, high quantum yields, and improved charge-transport characteristics can be designed for use in advanced electronic devices. The development of novel chemosensors, where the quinoline nitrogen and a substituent introduced via the bromomethyl group can cooperatively bind to metal ions or other analytes, is another active area of investigation.

In medicinal chemistry, the quinoline scaffold is a privileged structure found in numerous therapeutic agents. The ability to easily introduce a wide variety of functional groups via the bromomethyl handle allows for the systematic exploration of structure-activity relationships (SAR). Future directions include the design and synthesis of libraries of 8-substituted-5-chloroquinolines for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors. The goal is to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Table 2: Future Application-Driven Research Areas

| Field of Application | Research Focus | Desired Outcomes |

|---|---|---|

| Materials Science | Synthesis of novel conjugated molecules and coordination complexes. | New OLED materials, fluorescent probes, and chemosensors. |

| Medicinal Chemistry | Creation of diverse compound libraries for biological screening. | Identification of new lead compounds for drug discovery. |

| Catalysis | Development of novel quinoline-based ligands for asymmetric synthesis. | Highly efficient and selective catalysts for producing chiral molecules. |

Q & A

What are the key challenges in synthesizing 8-(Bromomethyl)-5-chloroquinoline, and how can reaction conditions be optimized to minimize side products?

Answer:

The synthesis of this compound often faces challenges such as bromination selectivity and competing side reactions (e.g., over-halogenation). To optimize conditions:

- Temperature control : Maintain temperatures below 60°C during bromination to prevent decomposition of the bromomethyl group .

- Catalyst choice : Use copper(I) iodide or sodium ascorbate in click chemistry-based modifications to improve regioselectivity, as demonstrated in triazole derivatives of chloroquinoline analogs .

- Purification : Column chromatography with gradients of dichloromethane and methanol (9:1) effectively isolates the target compound from byproducts .

How can advanced spectroscopic techniques (NMR, MS) resolve ambiguities in the structural characterization of this compound derivatives?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using chemical shift ranges:

- High-resolution MS : Confirm molecular ions (e.g., [M+H]<sup>+</sup> for C10H8BrClN: calculated 256.95) and isotope patterns (Br/Cl signatures) .

- Cross-validation : Compare spectral data with structurally related compounds like 5-chloro-8-hydroxyquinoline derivatives to identify positional isomerism .

What methodologies are effective for analyzing contradictions between computational predictions and experimental data for bromomethyl-substituted quinoline derivatives?

Answer:

- Density Functional Theory (DFT) : Compare calculated bond angles/distances (e.g., C-Br bond length ~1.9 Å) with crystallographic data from analogs like 5-(Chloromethyl)quinolin-8-yl acetate .

- Reactivity discrepancies : If bromination yields deviate from predictions, re-evaluate solvent polarity effects (e.g., DMF vs. THF) or steric hindrance from the quinoline ring .

- Statistical analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with reaction outcomes .

How can researchers design experiments to evaluate the biological activity of this compound while accounting for potential cytotoxicity?

Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., sulfonyl or carbonyl) at the benzimidazole moiety to enhance antimicrobial activity while reducing cytotoxicity, as seen in 5-chloroquinoline analogs .

- Dose-response assays : Use IC50 measurements in cell lines (e.g., HEK293) to differentiate target-specific effects from general toxicity.

- Metabolic stability : Assess hydrolytic stability of the bromomethyl group in PBS (pH 7.4) to rule out nonspecific reactivity .

What strategies are recommended for resolving conflicting data in the thermal stability of this compound during storage?

Answer:

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (Td) under inert atmospheres (N2) to avoid oxidation artifacts .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., debrominated quinoline) indicate hydrolysis pathways .

- Lyophilization : For long-term storage, lyophilize the compound under vacuum to prevent moisture-induced decomposition .

How can researchers leverage structural analogs (e.g., 8-Bromo-5-nitroquinoline) to infer reactivity patterns in this compound?

Answer:

- Comparative kinetics : Study nucleophilic substitution rates (e.g., with thiols or amines) using analogs like 8-Bromo-5-nitroquinoline (CAS 139366-35-1) to establish substituent effects .

- Cross-coupling potential : Evaluate Suzuki-Miyaura coupling efficiency by comparing bromomethyl and bromo-substituted quinolines under identical Pd catalysis conditions .

- Crystallographic data : Use published structures of 5-chloro-8-hydroxyquinoline derivatives to model steric constraints in metal coordination studies .

What advanced techniques are critical for tracking bromomethyl group reactivity in real-time during synthetic reactions?

Answer:

- <sup>79/81</sup>Br NMR : Monitor bromine environment changes during reactions (e.g., alkylation or hydrolysis) .

- In-situ IR spectroscopy : Track C-Br stretching vibrations (~550 cm<sup>-1</sup>) to detect bond cleavage .

- Mass spectrometry imaging : Map spatial distribution of intermediates in solid-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.